

# Application Notes and Protocols for BAY-155 in a Mouse Xenograft Model

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For Researchers, Scientists, and Drug Development Professionals

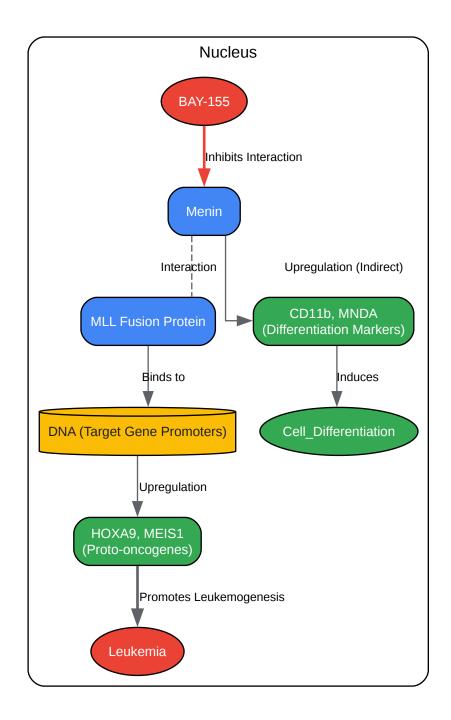
### Introduction

**BAY-155** is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with an IC50 of 8 nM.[1] This interaction is a critical driver in certain types of leukemias, particularly those with MLL rearrangements. By disrupting the Menin-MLL complex, **BAY-155** leads to the downregulation of key oncogenic genes such as MEIS1 and the upregulation of differentiation markers like CD11b and MNDA.[1] These application notes provide detailed protocols for utilizing **BAY-155** in a preclinical mouse xenograft model to evaluate its in vivo efficacy against relevant cancer cell lines.

## Mechanism of Action: The Menin-MLL Signaling Pathway

Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is essential for the recruitment of the MLL complex to chromatin. This leads to the histone H3 lysine 4 (H3K4) methylation and subsequent transcriptional activation of downstream target genes, including the HOXA9 and MEIS1 proto-oncogenes. The overexpression of these genes blocks hematopoietic differentiation and promotes leukemogenesis. **BAY-155** competitively binds to the MLL binding pocket on Menin, thereby disrupting the Menin-MLL interaction. This abrogates the recruitment of the MLL fusion protein complex to its target genes, leading to a decrease in their expression, induction of cell differentiation, and ultimately, inhibition of tumor growth.





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Diagram 1: BAY-155 Mechanism of Action.

## Data Presentation: In Vivo Efficacy of BAY-155

The following tables summarize the in vivo efficacy of **BAY-155** in various subcutaneous xenograft models as reported by Brzezinka K, et al. (2020).



Table 1: Effect of BAY-155 on Tumor Volume in Leukemia Xenograft Models

Cell Line	Mouse Strain	BAY-155 Dose (mg/kg, oral)	Treatment Schedule	Tumor Volume Inhibition (%)
MV4;11	N/A	50	Once Daily	~75
MV4;11	N/A	100	Once Daily	~90
MOLM-13	N/A	50	Twice Daily	~60
MOLM-13	N/A	100	Twice Daily	~80

Table 2: Effect of **BAY-155** on Tumor Volume in Solid Tumor Xenograft Models

Cell Line	Cancer Type	Mouse Strain	BAY-155 Dose (mg/kg, oral)	Treatment Schedule	Tumor Volume Inhibition (%)
KYSE150	Esophageal	N/A	100	Twice Daily	~50
RKO	Colorectal	N/A	100	Twice Daily	No significant effect
VCaP	Prostate	N/A	100	Twice Daily	No significant effect
MCF7	Breast	N/A	100	Twice Daily	No significant effect

Table 3: Effect of BAY-155 on Body Weight in Xenograft Models



Cell Line	BAY-155 Dose (mg/kg, oral)	Treatment Schedule	Maximum Body Weight Loss (%)
MV4;11	50	Once Daily	< 5
MV4;11	100	Once Daily	< 5
MOLM-13	50	Twice Daily	< 10
MOLM-13	100	Twice Daily	~10
KYSE150	100	Twice Daily	< 5
RKO	100	Twice Daily	< 5
VCaP	100	Twice Daily	< 5
MCF7	100	Twice Daily	< 5

## **Experimental Protocols**

The following protocols provide a general framework for conducting a mouse xenograft study with **BAY-155**.

## Protocol 1: Establishment of Subcutaneous Xenograft Model

#### Materials:

- Cancer cell line of interest (e.g., MV4;11, MOLM-13)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can improve tumor take rate)
- 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)
- Syringes (1 mL) and needles (27-30 gauge)



- Anesthetic (e.g., isoflurane)
- Calipers

#### Procedure:

- Cell Culture: Culture cancer cells according to standard protocols to achieve a sufficient number for injection. Cells should be in the logarithmic growth phase.
- · Cell Preparation:
  - Harvest cells and wash twice with sterile PBS.
  - Perform a cell count and assess viability (should be >90%).
  - $\circ$  Resuspend the cell pellet in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the desired cell concentration (e.g., 5-10 x 10^6 cells per 100  $\mu$ L). Keep the cell suspension on ice.
- Animal Preparation and Cell Implantation:
  - Anesthetize the mouse using isoflurane.
  - Shave the injection site on the flank of the mouse.
  - Inject 100 μL of the cell suspension subcutaneously.
  - Monitor the mice for recovery from anesthesia.
- Tumor Growth Monitoring:
  - Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Measure tumor dimensions (length and width) with calipers 2-3 times per week.
  - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[2]
  - Monitor the body weight of the mice 2-3 times per week as an indicator of general health.



 Once tumors reach the desired size, randomize the mice into treatment and control groups.

## **Protocol 2: Preparation and Administration of BAY-155**

#### Materials:

- BAY-155 powder
- Vehicle for oral administration (e.g., 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.2% (v/v) Tween-80 in sterile water)
- · Oral gavage needles
- Syringes

#### Procedure:

- Formulation of BAY-155:
  - Calculate the required amount of **BAY-155** based on the desired dose and the number of mice in the treatment group.
  - Prepare the vehicle solution (0.5% HPMC and 0.2% Tween-80 in sterile water).
  - Suspend the BAY-155 powder in the vehicle to achieve the final desired concentration.
    Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.
- Oral Administration:
  - Administer the BAY-155 suspension or vehicle control to the mice via oral gavage. The volume administered is typically 100-200 μL per mouse, depending on the mouse's weight.
  - Follow the predetermined treatment schedule (e.g., once or twice daily).

## **Protocol 3: Efficacy Assessment and Endpoint**

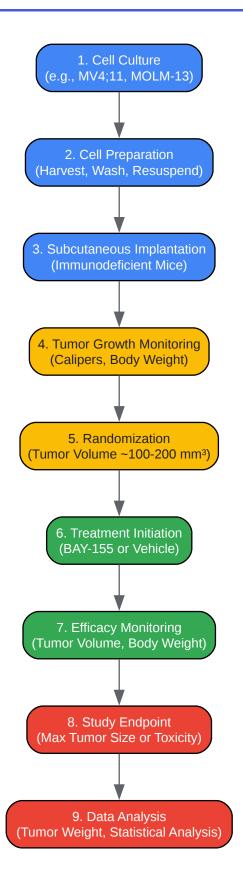
Procedure:



- Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint Criteria: The study may be terminated when:
  - Tumors in the control group reach a predetermined maximum size (e.g., 2000 mm<sup>3</sup>).
  - Significant tumor regression is observed in the treatment group.
  - Mice exhibit signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).
- Data Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Measure the final tumor weight.
  - Analyze the data by comparing tumor growth (volume and weight) and body weight changes between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

## **Experimental Workflow**





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Diagram 2: Experimental Workflow.



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### References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voluntary oral administration of drugs in mice [protocols.io]
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